molecular formula C10H17ClN4O B2444520 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride CAS No. 1353954-31-0

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B2444520
CAS No.: 1353954-31-0
M. Wt: 244.72
InChI Key: AZVUKRQDKRLYMD-UHFFFAOYSA-N
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Description

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is a chemical compound with a molecular formula of C10H16N4O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the reaction of 6-methoxypyrimidin-4-amine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A closely related compound with similar chemical structure and properties.

    6-Methyl-N-(piperidin-3-yl)pyrimidin-4-amine: Another similar compound with a methyl group instead of a methoxy group.

Uniqueness

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}ClN3_{3}O
  • Molecular Weight : 257.73 g/mol
  • Physical State : Crystalline solid
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The compound exhibits potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling and regulation.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological activities:

  • PDE Inhibition : Exhibits significant inhibition of phosphodiesterase types, particularly PDE5, which is involved in the regulation of cyclic GMP levels in smooth muscle tissues. This action suggests potential applications in treating erectile dysfunction and pulmonary hypertension .
  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrimidine compounds, including this one, can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Notably, it has been evaluated against various cancer cell lines with promising results .
  • Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and pyrimidine moieties significantly influence the biological activity of the compound. Key findings include:

  • Piperidine Substitution : Alterations in the piperidine ring enhance selectivity towards specific PDE isoforms while improving pharmacokinetic profiles .
  • Methoxy Group Influence : The presence of the methoxy group at the 6-position on the pyrimidine ring is critical for maintaining activity against targeted enzymes and receptors .

Case Studies and Research Findings

  • In Vivo Studies : In a study involving spontaneously hypertensive rats, this compound demonstrated significant blood pressure-lowering effects when administered orally, supporting its potential as a therapeutic agent for cardiovascular conditions .
  • Toxicity Profile : Acute toxicity studies in animal models revealed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .
  • Antimicrobial Activity : The compound has shown activity against various microbial pathogens, suggesting its utility in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
PDE InhibitionSignificant inhibition of PDE5
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectivePotential for treating neurodegeneration
AntimicrobialEffective against multiple pathogens

Properties

IUPAC Name

6-methoxy-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-8-3-2-4-11-6-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVUKRQDKRLYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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